2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine
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Overview
Description
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to an ethan-1-amine moiety. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethylthiol with ethyleneimine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the yield and purity of the compound while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted ethan-1-amine derivatives.
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2,2,2-Trifluoroethylamine: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties
Uniqueness
This compound is unique due to the presence of both the trifluoroethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated compounds and materials .
Properties
Molecular Formula |
C4H8F3NS |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C4H8F3NS/c5-4(6,7)3-9-2-1-8/h1-3,8H2 |
InChI Key |
FEIDZWODBDNLIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(F)(F)F)N |
Origin of Product |
United States |
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